C20H23ClN4O2
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Overview
Description
The compound with the molecular formula C20H23ClN4O2 Clonitazene . Clonitazene is an opioid analgesic that is approximately three times more potent than morphine . It belongs to the class of benzimidazole opioids and is related to etonitazene, another opioid with significantly higher potency . Clonitazene is not currently marketed and is classified as a Schedule I controlled substance in the United States .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clonitazene involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a carboxylic acid derivative.
Nitration: The benzimidazole core is nitrated to introduce a nitro group at the 5-position.
Alkylation: The nitrated benzimidazole is then alkylated with a chlorobenzyl chloride to introduce the chlorobenzyl group at the 2-position.
Industrial Production Methods
Industrial production methods for Clonitazene are not well-documented due to its status as a controlled substance. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, purification techniques, and quality control, would apply.
Chemical Reactions Analysis
Types of Reactions
Clonitazene undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols.
Major Products
Reduction of Nitro Group: The major product is the corresponding amine.
Substitution of Chlorobenzyl Group: The major products depend on the nucleophile used; for example, substitution with an amine would yield an amine derivative.
Scientific Research Applications
Clonitazene has several scientific research applications:
Chemistry: It is used as a reference compound in the study of benzimidazole opioids.
Biology: It is used in research to understand the binding and activity of opioid receptors.
Medicine: Although not marketed, it is studied for its analgesic properties and potential therapeutic applications.
Mechanism of Action
Clonitazene exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. The activation of mu-opioid receptors also leads to hyperpolarization of neurons, reducing their excitability and thus providing analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Etonitazene: A more potent opioid analgesic with a similar structure.
Flunitazene: Another benzimidazole opioid with similar properties.
Metonitazene: A related compound with similar analgesic effects.
Uniqueness
Clonitazene is unique due to its specific substitution pattern on the benzimidazole core, which imparts its distinct pharmacological properties. Its potency, being three times that of morphine, makes it a compound of interest in opioid research .
Properties
IUPAC Name |
N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c21-16-5-2-1-4-15(16)17-7-8-19(24-23-17)25-11-9-14(10-12-25)22-20(26)18-6-3-13-27-18/h1-2,4-5,7-8,14,18H,3,6,9-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZWPTQYNJPTLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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